(E)-N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-55541 is a novel protease-activated receptor 2 (PAR2) agonist. It is known for its high selectivity and potency in activating PAR2 signaling pathways, which are involved in various physiological processes such as inflammation and nociception
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-55541 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a hydrazide intermediate, followed by the coupling of this intermediate with a bromophenyl ethylidene derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
While specific industrial production methods for AC-55541 are not widely documented, the synthesis generally follows standard organic chemistry protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-55541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group in AC-55541 can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
AC-55541 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PAR2 signaling pathways and their role in various chemical processes.
Biology: Employed in cellular assays to investigate the effects of PAR2 activation on cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization
Industry: Utilized in the development of new pharmacological agents targeting PAR2 receptors.
Mechanism of Action
AC-55541 exerts its effects by selectively activating PAR2 receptors. The activation of these receptors leads to the stimulation of various intracellular signaling pathways, including phosphatidylinositol hydrolysis and calcium mobilization. These pathways play a crucial role in mediating the physiological responses associated with PAR2 activation, such as inflammation and nociception .
Comparison with Similar Compounds
Similar Compounds
AC-264613: Another PAR2 agonist with similar properties but different chemical structure.
2-furoyl-LIGRLO-NH2: A peptide-based PAR2 agonist with comparable potency.
Uniqueness of AC-55541
AC-55541 is unique due to its high selectivity and potency in activating PAR2 receptors. Unlike peptide-based agonists, AC-55541 is a small-molecule compound, which offers advantages in terms of stability and ease of synthesis. Additionally, AC-55541 has been shown to have no significant activity at other PAR subtypes or over 30 other molecular targets involved in nociception, making it a highly specific tool for studying PAR2 signaling .
Properties
IUPAC Name |
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHFWIFSHROPY-RWPZCVJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022523 |
Source
|
Record name | AC-55541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916170-19-9 |
Source
|
Record name | AC-55541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.